1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a complex organic compound with significant potential across various fields, such as chemistry, biology, and medicine. This compound features a combination of quinoline and triazolopyridazine moieties, making it a unique entity in its class.
Scientific Research Applications
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone finds application in diverse research areas:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Investigating its potential as an enzyme inhibitor or receptor ligand.
Medicine: : Exploring its therapeutic effects in conditions such as cancer, inflammation, and neurodegenerative diseases.
Industry: : Utilized in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone involves multi-step organic reactions. The initial step typically involves the formation of the 3,4-dihydroquinoline core, which can be synthesized via Pictet-Spengler cyclization. Following this, the ethanone bridge is introduced through a series of reactions involving thioethers and base-catalyzed additions.
Industrial Production Methods
For large-scale production, efficient and cost-effective methods are prioritized. This involves optimizing the reaction conditions, such as temperature, pressure, and catalyst selection, to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various reactions, including:
Oxidation: : Converting thioethers to sulfoxides or sulfones.
Reduction: : Reducing nitro groups on the triazolopyridazine moiety to amines.
Substitution: : Introducing different functional groups on the quinoline or triazolopyridazine rings.
Common Reagents and Conditions
Oxidation: : Manganese dioxide (MnO₂) or hydrogen peroxide (H₂O₂) under mild conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).
Substitution: : Halogenated precursors with nucleophiles under basic or acidic conditions.
Major Products
From these reactions, major products include various substituted derivatives and oxidized forms, depending on the functional groups involved.
Mechanism of Action
The mechanism by which 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone exerts its effects involves interacting with specific molecular targets, such as enzymes or receptors. These interactions can alter biological pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Compounds with structural similarities include:
1-(3,4-dihydroquinolin-1(2H)-yl)-2-bromoethanone.
1-(3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)ethanone.
1-(quinolin-4-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone.
Uniqueness
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone's unique combination of functional groups and structural components provides it with distinctive properties not found in other similar compounds, making it a valuable entity for various scientific inquiries.
This compound is quite a powerhouse in the scientific community, pushing the boundaries of what's possible. What caught your eye about it?
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-2-31-19-11-9-18(10-12-19)24-26-25-21-13-14-22(27-29(21)24)32-16-23(30)28-15-5-7-17-6-3-4-8-20(17)28/h3-4,6,8-14H,2,5,7,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJJZZVGCBZYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.